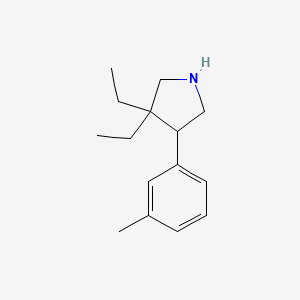

3,3-Diethyl-4-(3-methylphenyl)pyrrolidine

Description

Pyrrolidine (B122466) as a Pivotal Scaffold in Contemporary Medicinal Chemistry Research

The pyrrolidine nucleus is one of the most prevalent heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its significance stems from several key features that medicinal chemists leverage to design effective therapeutic agents. nih.govdntb.gov.ua The saturated, non-planar nature of the ring provides a three-dimensional (3D) geometry that allows for precise spatial orientation of substituents, enabling efficient exploration of the pharmacophore space required for specific biological targets. nih.govdntb.gov.uaresearchgate.net This 3D coverage is a distinct advantage over flat, aromatic systems. nih.gov

Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, facilitating critical interactions with biological macromolecules like enzymes and receptors. nih.gov This versatility has led to the integration of the pyrrolidine scaffold into a wide array of therapeutic agents with diverse biological activities. researchgate.netfrontiersin.org

Table 1: Examples of Biological Activities of Pyrrolidine-Containing Compounds

| Biological Activity | Therapeutic Area |

| Antiviral | Infectious Diseases |

| Antibacterial | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Immunology |

| Anticonvulsant | Neurology |

| Antidiabetic | Metabolic Disorders |

This table summarizes the broad spectrum of activities reported for various pyrrolidine derivatives in scientific literature. frontiersin.orgchemicalbook.comresearchgate.netekb.eg

Evolution of Research on Pyrrolidine Derivatives

Research into pyrrolidine derivatives has evolved significantly from the initial isolation of naturally occurring alkaloids like nicotine (B1678760) and proline to the sophisticated, targeted synthesis of complex pharmaceutical agents. nih.govchemicalbook.com Early research focused on alkaloids found in plants and microorganisms, which provided the first glimpse into the potent biological effects of this scaffold. nih.gov

The modern era of research is characterized by the development of advanced synthetic methodologies that allow for precise control over the structure and stereochemistry of pyrrolidine rings. Key synthetic strategies that have been extensively studied and refined include:

1,3-Dipolar Cycloadditions: A powerful method for constructing the five-membered ring by reacting an azomethine ylide with an alkene. nih.govorganic-chemistry.org This approach offers excellent control over regio- and stereoselectivity. nih.gov

Functionalization of Pre-formed Rings: Using readily available chiral building blocks like L-proline and 4-hydroxyproline (B1632879) as starting materials to synthesize a variety of complex, optically pure pyrrolidines. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, providing efficient access to highly substituted pyrrolidine libraries. tandfonline.com

Ring-Closing Metathesis: A method used to form the cyclic structure from an acyclic precursor. mdpi.com

Photoredox-Catalyzed Cyclizations: Modern techniques that use light to enable the synthesis of functionalized pyrrolidines under mild conditions. thieme-connect.com

This continuous innovation in synthesis has enabled chemists to design and create novel pyrrolidine derivatives with tailored properties for specific therapeutic targets. researchgate.net

Significance of Stereochemistry in Pyrrolidine-Based Molecules

The non-planar, puckered conformation of the pyrrolidine ring means that its substituents can exist in different spatial arrangements, leading to the formation of stereoisomers (enantiomers and diastereomers). researchgate.netnih.gov The stereochemistry—the precise 3D arrangement of atoms—is of paramount importance because biological systems, such as enzymes and receptors, are chiral. nih.gov

For a molecule like 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, there is a chiral center at the carbon atom in the 4-position (C4). This gives rise to two enantiomers, (R) and (S), which would be expected to have different interactions with chiral biological targets. The specific conformation of the pyrrolidine ring, influenced by the bulky diethyl and methylphenyl groups, would further define its biological activity. nih.govnih.gov

Academic Research Landscape for Substituted Pyrrolidine Frameworks

The academic research landscape for substituted pyrrolidines is vibrant and expansive, driven by their proven utility in drug discovery and their versatility as synthetic building blocks. frontiersin.orgresearchgate.net Research efforts are largely focused on several key areas:

Development of Novel Synthetic Methods: A significant portion of academic research is dedicated to creating new, more efficient, and stereoselective ways to synthesize substituted pyrrolidines. organic-chemistry.orgnih.gov This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis to produce enantiomerically pure compounds. rsc.orgacs.org

Exploration of New Biological Targets: Scientists are continuously incorporating the pyrrolidine scaffold into novel molecular designs to target a wide range of diseases, from cancer and neurodegenerative disorders to infectious diseases. ontosight.aiacs.org

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the substituents on the pyrrolidine ring and study how these changes affect biological activity. nih.gov These studies are crucial for optimizing lead compounds into viable drug candidates. nih.gov

Computational and Structural Biology: Advanced computational modeling and X-ray crystallography are used to understand how pyrrolidine-based inhibitors bind to their biological targets, providing insights that guide the design of more potent and selective molecules. nih.gov

The ongoing research ensures that the pyrrolidine framework will continue to be a source of new therapeutic agents and a platform for fundamental chemical innovation. frontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

3,3-diethyl-4-(3-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-8-6-7-12(3)9-13/h6-9,14,16H,4-5,10-11H2,1-3H3 |

InChI Key |

MTTJRNDOIOGCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC1C2=CC=CC(=C2)C)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Diethyl 4 3 Methylphenyl Pyrrolidine

General Strategies for Pyrrolidine (B122466) Core Construction

The synthesis of the pyrrolidine scaffold, a privileged N-heterocyclic motif, is a central theme in organic chemistry. mdpi.comacs.org These five-membered saturated rings are present in a vast array of biologically active compounds. mdpi.comtandfonline.com Consequently, numerous synthetic methods have been developed to construct this ring system, ranging from classical cyclization reactions to modern organocatalytic and multicomponent strategies. These methods provide access to a wide diversity of substitution patterns, including the 3,3-dialkyl-4-aryl pattern found in the target molecule.

Cyclization Reactions from Acyclic Precursors

A primary approach to the pyrrolidine core involves the formation of the ring from a linear, acyclic molecule. These methods typically involve forming one or two carbon-nitrogen or carbon-carbon bonds in a final, ring-closing step.

Glycine-Based [3+2] Cycloaddition Approaches

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. In the context of pyrrolidine synthesis, this often involves the reaction of an azomethine ylide with an alkene. Glycine (B1666218) and its derivatives are versatile starting materials for generating these azomethine ylides. mdpi.comnih.gov The process typically involves the in-situ generation of a non-stabilized or semi-stabilized azomethine ylide through the decarboxylation of a glycine-derived precursor. mdpi.com This 1,3-dipole then reacts with a suitable dipolarophile (an alkene) to yield the pyrrolidine ring. acs.org This approach is noted for its high atom economy, minimal byproduct formation, and synthetic efficiency. mdpi.com

For the synthesis of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, a hypothetical dipolarophile such as 2-ethyl-1-(3-methylphenyl)but-1-ene could be reacted with an azomethine ylide generated from a glycine derivative to construct the desired substitution pattern.

Table 1: Overview of Glycine-Based [3+2] Cycloaddition

| Feature | Description | Citation |

|---|---|---|

| Key Intermediate | Azomethine Ylide | mdpi.comacs.org |

| Ylide Source | Glycine or its derivatives (e.g., oxazolidin-5-ones) | mdpi.com |

| Generation Method | Decarboxylation | mdpi.com |

| Reaction Type | 1,3-Dipolar Cycloaddition | nih.govacs.org |

| Advantages | High atom economy, few synthetic steps, good efficiency | mdpi.com |

Mannich Reaction-Derived Cyclizations

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This reaction can be adapted to form the pyrrolidine ring through several strategic variations. In nature, many pyrrolidine alkaloids are synthesized via an enzyme-catalyzed Mannich-type reaction involving a 1-pyrrolinium cation. rsc.orgrsc.org

In laboratory synthesis, a Mannich reaction can be the key step in a cascade sequence to produce highly substituted pyrrolidines. acs.orgnih.gov For instance, an enantioselective Mannich-type reaction can be used to create a linear precursor which then undergoes a subsequent hydroamination cyclization to form the pyrrolidine ring with excellent diastereoselectivity. acs.org Organocatalysis, particularly using proline and its derivatives, has become a prominent method for achieving high stereoselectivity in Mannich reactions leading to pyrrolidine precursors. rsc.org

Table 2: Mannich Reaction Strategies for Pyrrolidine Synthesis

| Strategy | Description | Key Features | Citation |

|---|---|---|---|

| Enamine-Mediated | Involves the reaction of an enamine (derived from a ketone) with an iminium ion source (e.g., cyclic N,O-acetals). | Easily available starting materials, suitable for gram-scale synthesis. | rsc.orgrsc.org |

| Nitro-Mannich/Hydroamination | A one-pot cascade reaction using base and gold catalysis to form pyrrolidines with three stereocenters. | High yields and excellent diastereoselectivities. | nih.gov |

| Enantioselective Mannich/Hydroamination | A two-step sequence involving a chiral Lewis acid-promoted Mannich reaction followed by thermal hydroamination. | Access to complex pyrrolidine structures with high diastereoselectivity. | acs.org |

Intramolecular Annulation Strategies

Intramolecular annulation, or ring-closing, provides a direct route to the pyrrolidine scaffold from functionalized acyclic precursors. These strategies are valued for their efficiency in building cyclic systems.

Palladium-Catalyzed Aminopalladation: The intramolecular amination of alkenes catalyzed by palladium is a powerful method for heterocycle synthesis. uwindsor.ca The process begins with an aminopalladation step, where a Pd-N bond is formed, followed by the insertion of an alkene. The resulting alkyl-palladium intermediate can then undergo various transformations, such as reductive elimination, to yield substituted pyrrolidines. This method allows for the synthesis of cis-2,5- and trans-2,3-disubstituted pyrrolidines with high diastereoselectivity. uwindsor.ca

Redox-Annulation: Redox-neutral annulation reactions can form polycyclic pyrrolidine derivatives through the condensation of a secondary amine with a ketone possessing a nucleophilic group. nih.gov These reactions often proceed through azomethine ylide intermediates and feature the concurrent functionalization of an amine α-C–H bond. nih.gov

Biocatalytic C(sp³)–H Amination: A modern and atom-economical approach involves the direct intramolecular amination of C(sp³)–H bonds. Engineered cytochrome P450 enzymes have been shown to catalyze the synthesis of chiral pyrrolidines from simple azide (B81097) precursors via nitrene insertion. acs.org This biocatalytic method represents a significant advance in creating chiral cyclic amines. acs.org

Organocatalytic Methods for Pyrrolidine Ring Formation

The rise of enantioselective organocatalysis has provided powerful synthetic strategies that avoid the use of metals. mdpi.combenthamdirect.com Chiral pyrrolidines themselves, particularly proline and its derivatives, are frequently used as organocatalysts. mdpi.comnih.gov Organocatalysis is advantageous due to the wide availability of catalysts, ease of use, and low toxicity. benthamdirect.com

Organocatalytic strategies for constructing the pyrrolidine scaffold can be broadly divided into one-step and sequential approaches. acs.org

One-Step Approach: This is dominated by [3+2] cycloaddition reactions based on iminium ion activation, chiral Brønsted acid catalysis, or bifunctional organocatalysis. acs.org

Sequential Approach: This involves the initial organocatalytic construction of a chiral linear precursor, which then undergoes a subsequent cyclization step. acs.orgnih.gov

These methods have greatly expanded the ability to synthesize chiral, polysubstituted pyrrolidines in an enantioselective manner. acs.orgnih.gov

Multicomponent Reactions (MCRs) for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular complexity. nih.govresearchgate.net MCRs have become a go-to method for preparing pyrrolidine derivatives due to their high convergence and step economy. tandfonline.comresearchgate.net

A common MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide. tandfonline.com For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a dipolarophile can yield highly substituted pyrrolidines. tandfonline.com Catalysts, such as copper(I) salts, can facilitate three-component assembly reactions between α-diazo esters, imines, and alkenes to form pyrrolidines with excellent diastereoselectivity. figshare.com The development of asymmetric MCRs has enabled the construction of multiple stereogenic centers in a single, efficient operation. nih.govacs.org

Table 3: Comparison of General Pyrrolidine Synthesis Strategies

| Synthetic Strategy | Key Principle | Typical Reaction(s) | Advantages |

|---|---|---|---|

| Glycine-Based Cycloaddition | Generation of a 1,3-dipole (azomethine ylide) from glycine for a [3+2] reaction with an alkene. | 1,3-Dipolar Cycloaddition | High atom economy, minimal byproducts. mdpi.com |

| Mannich Reaction | Aminoalkylation of a carbon acid, often used in a cascade to form the ring. | Mannich Reaction, Hydroamination | Access to complex stereochemistry, organocatalytic options. acs.orgnih.gov |

| Intramolecular Annulation | Ring-closing of a functionalized acyclic precursor. | Aminopalladation, C-H Amination | High efficiency, access to fused ring systems. uwindsor.caacs.org |

| Organocatalysis | Use of small organic molecules as catalysts to control stereochemistry. | Asymmetric Cycloadditions, Michael Additions, Mannich Reactions | Metal-free, low toxicity, high enantioselectivity. mdpi.combenthamdirect.com |

| Multicomponent Reactions | Combining three or more starting materials in a single pot to build the core structure. | [3+2] Cycloadditions, Tandem Reactions | High efficiency, step economy, diversity-oriented. tandfonline.comresearchgate.net |

Azomethine Ylide-Involved [3+2] Cycloadditions

The [3+2] cycloaddition reaction involving azomethine ylides is a cornerstone of pyrrolidine synthesis, renowned for its efficiency and stereoselectivity. nih.govrsc.org Azomethine ylides, as nitrogen-based three-atom components, react with 2π-electron components (dipolarophiles) to form the five-membered pyrrolidine ring, often creating multiple stereocenters in a single step. nih.govacs.org

For the synthesis of the target compound, this reaction would theoretically involve an azomethine ylide precursor designed to generate the N-H, C2, and C5 atoms of the ring, and a specifically substituted alkene to introduce the C3-diethyl and C4-(3-methylphenyl) moieties. The generation of the azomethine ylide can be achieved through various methods, such as the deprotonation of α-imino-esters or the thermal/photochemical ring-opening of aziridines. nih.govacs.org The reaction's versatility allows for a wide range of substitution patterns. thieme-connect.de The high degree of regio- and diastereoselectivity often observed in these reactions makes them particularly attractive for constructing densely functionalized pyrrolidines. acs.orgrsc.org

Table 1: Key Aspects of Azomethine Ylide [3+2] Cycloadditions for Pyrrolidine Synthesis

| Feature | Description | Relevant Findings |

|---|---|---|

| Mechanism | A concerted or stepwise cycloaddition between a 1,3-dipole (azomethine ylide) and a dipolarophile (alkene). | Forms the pyrrolidine ring in a single step, with potential to set up to four contiguous stereocenters. nih.gov |

| Ylide Generation | Commonly formed in situ from α-amino acids, imino-esters, or aziridines. | The choice of precursor dictates the substitution pattern at C2, C5, and N1. |

| Selectivity | Often exhibits high regio- and stereoselectivity, influenced by catalysts, solvents, and substituent electronics/sterics. thieme-connect.de | Highly valuable for creating optically active pyrrolidines, especially with the use of chiral catalysts. thieme-connect.de |

| Applicability | A powerful method for accessing a wide diversity of substituted pyrrolidine structures. rsc.org | The key challenge is the design of a suitable alkene dipolarophile to install the C3-diethyl and C4-aryl groups. |

Microwave and Ultrasound-Assisted Synthetic Routes

Modern synthetic chemistry increasingly employs energy-assisted techniques to enhance reaction efficiency and align with green chemistry principles. Microwave irradiation and ultrasound have emerged as powerful tools in the synthesis of heterocyclic compounds, including pyrrolidines.

Microwave-assisted synthesis utilizes microwave energy to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating. sphinxsai.comresearchgate.net This technique has been successfully applied to multicomponent reactions for forming pyrrolidinone derivatives and in cycloaddition reactions. sphinxsai.comtandfonline.com The rapid heating can minimize the formation of side products. nih.gov For the synthesis of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, microwave assistance could potentially accelerate the key bond-forming steps, such as a [3+2] cycloaddition or a functionalization reaction. nsf.gov

Ultrasound-assisted synthesis (sonochemistry) utilizes the energy from acoustic cavitation to promote chemical reactions. This can lead to enhanced reaction rates and yields under milder conditions. tandfonline.com Ultrasound has been used in one-pot, multicomponent reactions to generate substituted pyrrolidine hybrids and carboxamides. tandfonline.comresearchgate.net The application of ultrasound could offer a catalyst-free and room-temperature pathway for constructing the pyrrolidine skeleton. tandfonline.com

Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis

| Parameter | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

|---|---|---|

| Energy Source | Microwave radiation | High-frequency sound waves |

| Mechanism | Direct, rapid, and uniform heating of polar molecules. | Acoustic cavitation (formation and collapse of microbubbles). |

| Advantages | Drastically reduced reaction times, increased yields, cleaner reactions. researchgate.netmdpi.com | Milder reaction conditions, enhanced rates, can be catalyst-free. tandfonline.com |

| Application | Multicomponent reactions, cycloadditions, N-alkylation. nih.govnsf.gov | One-pot multicomponent reactions, synthesis of pyrrolidine hybrids. researchgate.net |

Functionalization of Pre-existing Pyrrolidine Rings

An alternative to constructing the ring from acyclic precursors is the modification of an existing, simpler pyrrolidine scaffold. nih.gov This approach is common in the synthesis of drugs where the pyrrolidine core is introduced from readily available starting materials like proline or 4-hydroxyproline (B1632879). nih.govmdpi.com

For the target compound, this strategy could involve several hypothetical pathways:

Palladium-Catalyzed Arylation: A pre-existing pyrroline could undergo a hydroarylation reaction to introduce the 3-methylphenyl group at the C4 position. researchgate.net

Alkylation: A pyrrolidine derivative with a suitable activating group at C3 could be subjected to a double alkylation using an ethyl halide to install the gem-diethyl moiety.

Sequential Functionalization: A multi-step sequence could involve first introducing the C4-aryl group and then building the C3-diethyl substitution, or vice-versa. This method's success would depend heavily on the regioselectivity of each step. mdpi.com

These transformations often require careful selection of protecting groups and reaction conditions to achieve the desired outcome without side reactions. mdpi.com

Ring Contraction Methodologies (e.g., from Pyridines)

A novel and promising strategy for pyrrolidine synthesis involves the skeletal editing of more abundant heterocyclic rings, such as pyridines. osaka-u.ac.jpresearchgate.net Recent research has demonstrated a photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives. nih.govsemanticscholar.org

This process proceeds through a series of intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which then undergoes a ring-closing reaction to form a bicyclic pyrrolidine skeleton. osaka-u.ac.jpnih.gov This product can then be further transformed to access various functionalized pyrrolidines. nih.gov To apply this method for synthesizing 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, one would need to start with a pyridine precursor bearing the necessary substituents. The broad substrate scope and high functional group compatibility of this reaction make it a potentially powerful, albeit complex, approach. osaka-u.ac.jpresearchgate.net

Strategies for Regio- and Stereoselective Installation of C3-Diethyl and C4-3-Methylphenyl Moieties

The precise control over the arrangement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, the key challenges are the unambiguous placement of the 3-methylphenyl group at C4 and the diethyl groups at C3, and controlling the stereochemistry at the C4 chiral center.

Diastereoselective Approaches for Multiply Substituted Pyrrolidines

Achieving diastereoselectivity is crucial when multiple stereocenters are present or created. In the context of the target molecule, the C4 carbon is a potential stereocenter. Several methods are available to influence the stereochemical outcome of reactions that form substituted pyrrolidines.

Catalytic Asymmetric Reactions: The use of chiral Lewis acid catalysts, such as those based on Yb(OTf)₃, can effectively control the stereochemistry in three-component reactions that generate highly substituted pyrrolidines. organic-chemistry.orgacs.org These methods can favor the formation of specific diastereomers, such as cis-2,5-disubstituted pyrrolidines. organic-chemistry.org

Substrate Control: Incorporating a chiral auxiliary into one of the reactants can guide the stereochemical course of the reaction. For instance, using chiral N-tert-butanesulfinylazadienes in [3+2] cycloadditions with azomethine ylides has been shown to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org

1,3-Dipolar Cycloadditions: These reactions are inherently stereospecific and can be made highly diastereoselective. The relative stereochemistry of the substituents on the dipolarophile is often retained in the final pyrrolidine product, and the approach of the two reactants can be controlled to favor either endo or exo transition states, leading to different diastereomers. acs.orgthieme-connect.de

Challenges in Achieving Specific Substitution Patterns

The synthesis of a polysubstituted heterocycle like 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine is not without significant challenges.

Regiocontrol: In cycloaddition reactions, controlling which end of the dipole reacts with which end of the dipolarophile is a major challenge. The electronic and steric properties of the substituents on both components must be carefully tuned to favor the formation of the desired 4-aryl-pyrrolidine regioisomer over other possibilities.

Gem-Disubstitution: Introducing two identical alkyl groups onto the same carbon atom (gem-dialkylation) can be difficult. Stepwise alkylation often faces issues with over- or under-alkylation, and direct methods may require highly specialized reagents or precursors. Steric hindrance from the adjacent C4-aryl group could further complicate the introduction of the second ethyl group at C3.

Stereocontrol: While many methods exist for diastereoselective synthesis, achieving high levels of control for a specific substitution pattern can be unpredictable. The interplay of steric and electronic effects from the C3-diethyl and C4-aryl groups would need to be carefully considered and optimized, likely requiring extensive screening of catalysts, solvents, and reaction conditions.

The successful synthesis would likely require a multi-step approach that carefully navigates these challenges, possibly combining a regioselective ring-forming reaction with subsequent stereocontrolled functionalization steps.

Advanced Catalytic Systems in Pyrrolidine Synthesis

The development of sophisticated catalytic systems has revolutionized the construction of complex molecular architectures like that of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine. These advanced methods offer superior control over stereoselectivity and functional group tolerance compared to classical approaches.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions, often proceeding through radical intermediates. nih.gov This strategy is particularly effective for constructing sp³-rich ring systems, which are of growing interest in medicinal chemistry. researchgate.net

One prominent photoredox strategy for pyrrolidine synthesis is the [3+2] cycloaddition. In a representative example, a formal cycloaddition of cyclopropyl ketones with hydrazones can be achieved using an iridium-based photocatalyst (e.g., Ir(4-CF₃-ppy)₃) in the presence of a Lewis acid like Yb(OTf)₃. researchgate.net This reaction proceeds via photoreductive activation of the cyclopropyl ketone, which, after ring opening, generates a 1,3-radical cation intermediate that engages the hydrazone in a cycloaddition to form the pyrrolidine ring. researchgate.net While this method has been used to create structurally diverse pyrrolidines, achieving the specific 3,3-diethyl-4-aryl substitution pattern would require a custom-designed aryl cyclopropyl ketone precursor bearing the gem-diethyl group.

Another relevant approach is the intramolecular radical cyclization of unsaturated substrates. researchgate.netnih.gov For instance, a photoredox-catalyzed radical cyclization of an appropriately substituted N-allyl amine containing a β-ketoester moiety could be envisioned. This type of reaction can be catalyzed by photocatalysts like 4CzTPN in the presence of a hydrogen atom transfer (HAT) co-catalyst. nih.gov The reaction would initiate with the formation of a radical at the α-position to the ketoester, followed by a 5-exo-trig cyclization onto the alkene, ultimately forming the pyrrolidine ring. The diastereoselectivity of such cyclizations is a crucial aspect, often controlled by the steric and electronic nature of the substituents. nih.gov

| Photocatalyst | Co-catalyst/Additive | Reaction Type | Substrates | Yield (%) | Reference |

| Ir(4-CF₃-ppy)₃ | Yb(OTf)₃ | [3+2] Cycloaddition | Cyclopropyl ketones, Hydrazones | 31-85 | researchgate.net |

| 4CzTPN | 2,4,6-Triisopropyl-thiophenol | Radical Cyclization | Alkene-substituted β-ketoesters | up to 44 | nih.gov |

| Ru(bpy)₃Cl₂ | N,N-dimethylethane-1,2-diamine | C-Alkylation/Cyclization | α-bromoketone, β-diketone | 70 | nsf.gov |

Asymmetric Organocatalysis

Asymmetric organocatalysis avoids the use of metals and offers a powerful platform for the enantioselective synthesis of chiral molecules. mdpi.com For the construction of highly substituted pyrrolidines, cascade reactions that form multiple bonds and stereocenters in a single operation are particularly efficient. rsc.org

A plausible strategy for the asymmetric synthesis of a precursor to 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine is the organocatalytic cascade aza-Michael/Michael addition. rsc.org This type of reaction can be catalyzed by bifunctional organocatalysts, such as quinine-derived squaramides, which can activate both the nucleophile and the electrophile through hydrogen bonding. rsc.orgnih.gov For instance, the reaction between a tosylaminomethyl enone and a nitroalkene bearing the 3-methylphenyl group could be employed. The initial aza-Michael addition of the protected amine to the nitroalkene would be followed by an intramolecular Michael addition of the resulting enolate to the nitroalkene-adduct, thereby constructing the pyrrolidine ring. rsc.org The creation of the 3,3-diethyl quaternary center would require a precursor with the gem-diethyl group already in place on the tosylaminomethyl enone substrate. This approach is known to produce highly functionalized trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. rsc.orgresearchgate.net

Another powerful organocatalytic method involves the Michael/N-hemiketalization cascade reaction. For example, the reaction of 3-aminooxindoles with β,γ-unsaturated α-keto esters, catalyzed by a cinchona-derived squaramide, can generate complex spiro-pyrrolidinyl structures with high stereocontrol. nih.gov While structurally different from the target molecule, this methodology demonstrates the capability of organocatalysis to orchestrate complex cascade reactions for the construction of tetrasubstituted pyrrolidine rings. nih.gov The domino aza-Michael/aldol (B89426) reaction of α-ketoamides with α,β-unsaturated aldehydes is another strategy that yields functionalized pyrrolidin-2-ones with three contiguous stereocenters in high diastereo- and enantioselectivity. nih.gov

| Catalyst Type | Reaction | Key Intermediates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| Quinine-derived Squaramide | Michael/Aza-Henry/Cyclization | Dicarbonyl compound, Nitroalkene, Aldimine | up to >20:1 | up to 99 | nih.gov |

| Bifunctional Squaramide | Aza-Michael/Michael Cascade | Tosylaminomethyl enone, Nitroalkene | up to 91:9 | up to >99 | rsc.org |

| Cinchona-derived Squaramide | Michael/N-Hemiketalization | 3-Aminooxindole, Unsaturated α-keto ester | >20:1 | up to 99 | nih.gov |

| Diarylprolinol Silyl Ether | Aza-Michael/Aldol Domino | α-Ketoamide, Unsaturated aldehyde | >20:1 | 60-96 | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides a diverse set of tools for the synthesis of heterocyclic compounds, with palladium-catalyzed reactions being particularly prominent. nih.gov These methods are valued for their high efficiency and functional group compatibility.

A highly relevant strategy for synthesizing the target compound is the palladium-catalyzed intramolecular aminoarylation of alkenes. acs.org This reaction would involve a starting material containing an amine and an alkene tethered together, along with an aryl bromide component (e.g., 1-bromo-3-methylbenzene). The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a Pd-amido species, migratory insertion of the alkene into the Pd-N bond, and finally, reductive elimination to yield the 3-aryl-pyrrolidine product and regenerate the Pd(0) catalyst. acs.org To obtain the 3,3-diethyl substitution, the alkene substrate would need to be appropriately substituted. This method allows for the direct formation of the C4-aryl bond and the pyrrolidine ring in a single transformation.

Alternatively, a two-step approach could be envisioned. First, a 3,3-diethyl-Δ⁴-pyrroline precursor could be synthesized. Then, a palladium-catalyzed hydroarylation could be employed to introduce the 3-methylphenyl group at the C4 position. However, such hydroarylation reactions are less common than the related Heck reaction, which would yield an unsaturated product.

The synthesis of polysubstituted pyrrolidines can also be achieved through cascade reactions involving palladium catalysis. For example, a cascade involving cyclocarbopalladation of an alkynyliodobenzamide followed by a Suzuki-Miyaura coupling can produce tetrasubstituted dihydroisoquinolinones, demonstrating the power of Pd-catalysis in building complex heterocyclic systems stereoselectively. nih.gov While not directly yielding a pyrrolidine, the principles of sequential bond formation guided by a transition metal catalyst are applicable.

| Catalyst System | Reaction Type | Starting Materials | Key Features | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | Intramolecular Aminoarylation | Alkene-tethered amine, Aryl bromide | Forms C-N and C-C bonds | up to 88 | acs.org |

| Pd(PPh₃)₄ | Cascade Cyclocarbopalladation/Suzuki Coupling | Propargylamide, Arylboronic acid | Regio- and stereoselective | Good to high | nih.gov |

| [Ir(coe)₂Cl]₂ / DTBM-Segphos | Asymmetric Hydroamination | Bicyclic alkene, Aniline | High enantioselectivity | up to 99 | acs.org |

Stereochemical Considerations in Pyrrolidine Synthesis and Biological Interactions

Enantioselective Synthesis of Pyrrolidine (B122466) Derivatives

Achieving control over stereochemistry during the formation of the pyrrolidine ring is essential for producing compounds with desired therapeutic effects. Numerous asymmetric strategies have been developed to construct chiral pyrrolidine scaffolds with high levels of enantiopurity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantioenriched product. This strategy has been successfully applied to the synthesis of substituted pyrrolidines.

The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been extensively developed for the synthesis of chiral pyrrolidines. mdpi.com

Metal catalysis, employing transition metals like palladium, iridium, rhodium, or copper complexed with chiral ligands, enables a wide range of asymmetric transformations. acs.org For instance, Feringa's group developed an elegant iridium-catalyzed double allylic substitution with ammonia (B1221849) to access both enantiomers of a 2,5-disubstituted pyrrolidine precursor. acs.org Davies and colleagues reported a rhodium(II)-catalyzed double C–H insertion into a pyrrolidine moiety using donor-acceptor diazo precursors, which yielded C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has also emerged as a powerful tool. mdpi.com Pyrrolidine derivatives themselves, such as (R)-diphenylprolinol trimethylsilyl (B98337) ether, are frequently used as organocatalysts. rsc.org These catalysts can facilitate reactions like asymmetric aldol (B89426) reactions or cycloadditions to produce highly functionalized and enantioenriched pyrrolidine products. rsc.orgresearchgate.net

Table 1: Examples of Chiral Catalyst Systems in Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ir-catalyst with chiral iridacycle ligand | Double allylic substitution | Access to both enantiomers of product | acs.org |

| Rh₂(S-DOSP)₄ | C-H Insertion | High enantio- and diastereocontrol for C₂-symmetrical pyrrolidines | acs.org |

| AgOAc / ThioClickFerrophos (TCF) | [3+2] Cycloaddition | High yields and enantioselectivities for spirocyclic pyrrolidines | acs.org |

The Sharpless Asymmetric Epoxidation is a renowned reaction that converts allylic alcohols into chiral epoxides with very high enantioselectivity. numberanalytics.comorganic-chemistry.org These chiral epoxides are versatile building blocks that can be elaborated into a variety of complex molecules, including pyrrolidines. numberanalytics.comursa.cat

A common strategy involves the synthesis of an enantiomerically pure epoxy alcohol via Sharpless epoxidation, followed by regioselective ring-opening of the epoxide with a suitable nitrogen nucleophile. ursa.cat For example, ring-opening of an unsaturated epoxy alcohol with allyl amine, followed by protection of the amine and subsequent ring-closing metathesis (RCM), can yield a dehydropyrrole derivative. ursa.cat This intermediate can then be further functionalized to produce the desired substituted pyrrolidine. This methodology is particularly effective for the synthesis of polyhydroxylated pyrrolidines, which are of interest as glycosidase inhibitors. ursa.cat Since the Sharpless epoxidation can be directed by the choice of chiral tartrate ligand (either (+)-DET or (-)-DET), both enantiomers of the target pyrrolidine are readily accessible. organic-chemistry.orgursa.cat

The [3+2] cycloaddition reaction, particularly involving azomethine ylides as the three-atom component, is one of the most powerful and convergent methods for constructing the pyrrolidine ring. nih.govmdpi.com This reaction allows for the creation of up to four contiguous stereogenic centers in a single step with high levels of stereocontrol. acs.org

Azomethine ylides can be generated in situ from various precursors, such as imines of α-amino esters. nih.govacs.org In the presence of a chiral catalyst, these ylides react with dipolarophiles (e.g., activated alkenes) to produce enantioenriched pyrrolidines. acs.orgacs.org A variety of chiral metal catalysts, including those based on silver, copper, and dysprosium, have been successfully employed. acs.orgacs.orgrsc.org For example, a catalyst system of Dy(OTf)₃/N,N′-dioxides/LiNTf₂ has been shown to be effective for the asymmetric [3+2] cycloaddition of 2,2′-diester aziridines with enol ethers, generating polysubstituted pyrrolidines in high yields and stereoselectivities. acs.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, has also been developed as a robust method for accessing a wide variety of chiral pyrrolidines. nih.gov

Table 2: Selected Asymmetric [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Ligand | Stereoselectivity | Reference |

|---|---|---|---|---|

| Glycine (B1666218) imino ester | α-Alkylidene succinimide | AgOAc / (R, Sp)-TCF | High ee, endo-diastereomer | acs.org |

| 2,2′-Diester aziridine | 3,4-Dihydropyran | Dy(OTf)₃ / N,N′-dioxide | >19:1 dr, up to 95.5:4.5 er | acs.org |

| α-Silylimine | Activated Olefin | Metal Catalyst | Access to 5-unsubstituted pyrrolidines | thieme-connect.com |

The site-specific incorporation of deuterium (B1214612) into a molecule's stereogenic center can significantly alter its metabolic profile, often leading to improved pharmacokinetic properties. rsc.orgnih.gov This has driven the development of synthetic methods that can precisely install a deuterium atom with high stereocontrol. nih.govrsc.org

A novel catalytic asymmetric strategy has been developed that combines H/D exchange with a 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine derivatives. rsc.orgnih.gov In this process, a glycine-derived aldimine ester is first treated with D₂O in the presence of a Cu(I) catalyst to achieve H/D exchange at the α-position. nih.gov The resulting deuterated intermediate then undergoes a subsequent in-situ 1,3-dipolar cycloaddition with an alkene, catalyzed by the same copper complex with a chiral ligand. nih.govresearchgate.net This method provides access to α-deuterated chiral pyrrolidines with excellent stereoselectivities and uniformly high levels of deuterium incorporation. nih.gov

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to minimize torsional strain and steric interactions. nih.gov This non-planarity, often referred to as "pseudorotation," is a key feature contributing to the three-dimensional shape of pyrrolidine-containing molecules. nih.gov The ring typically exists in two predominant, low-energy conformations: the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane formed by the other three). acs.orgfrontiersin.org

For substituted prolines, these conformations are often described as Cγ-exo or Cγ-endo puckers, referring to the position of the C-4 carbon relative to the plane of the other ring atoms. acs.orgnih.gov The equilibrium between these conformers is highly dependent on the nature and stereochemistry of the substituents on the ring. nih.govacs.org

Inductive and Stereoelectronic Effects : Electronegative substituents at the C-4 position significantly influence the ring's pucker. For example, in L-proline derivatives, a trans-4-fluoro substituent favors the exo envelope conformation, while a cis-4-fluoro substituent favors the endo conformation. nih.gov

Steric Effects : Bulky substituents will preferentially occupy a pseudoequatorial position to minimize steric strain, which can effectively "lock" the ring into a specific conformation. acs.org For instance, introducing a large tert-butyl group at the C-4 position of L-proline strongly influences the ring pucker; a trans-tert-butyl group forces an endo pucker, while a cis-tert-butyl group results in an exo pucker. acs.orgnih.gov

This control over ring conformation is crucial, as the specific pucker determines the spatial orientation of substituents, which in turn dictates the molecule's ability to act as a peptide turn-inducer, an organocatalyst, or to bind to a biological target. nih.govacs.orgresearchgate.net

Table 3: Influence of Substituents on L-Proline Ring Pucker

| 4-Substituent | Stereochemistry | Preferred Pucker | Driving Force | Reference |

|---|---|---|---|---|

| Fluorine | trans | Cγ-exo | Stereoelectronic | nih.gov |

| Fluorine | cis | Cγ-endo | Stereoelectronic | nih.gov |

| Hydroxyl | trans | Cγ-exo | Stereoelectronic | nih.govresearchgate.net |

| tert-Butyl | trans | Cγ-endo | Steric | acs.orgnih.gov |

Pseudorotation and Ring Puckering Dynamics

The five-membered pyrrolidine ring is not flat; it adopts a range of puckered conformations to minimize torsional strain. researchgate.net This dynamic behavior is characterized by a phenomenon known as pseudorotation, where the pucker appears to rotate around the ring with a low energy barrier. researchgate.netnih.gov The primary conformations are typically described as either envelope (E), where one atom is out of the plane of the other four, or twist (T), where two adjacent atoms are displaced on opposite sides of the plane. frontiersin.org

In the case of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, the ring continuously interconverts between these forms. Quantum mechanical calculations on simpler pyrrolidines show that the energy difference between conformers can be small, allowing for rapid interconversion at room temperature. nih.gov The specific location of the pucker is influenced by the substituents attached to the ring.

Table 1: Fundamental Pyrrolidine Ring Conformations

| Conformation | Description | Out-of-Plane Atom(s) |

|---|---|---|

| Envelope (E) | Four atoms are coplanar, with the fifth atom deviating from this plane. | One |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms. | Two |

Influence of Substituents on Conformational Preferences

Substituents on the pyrrolidine ring play a critical role in determining the favored conformation by introducing steric and electronic effects. nih.govnih.gov Bulky substituents generally prefer to occupy a pseudoequatorial position to minimize steric hindrance, which in turn influences the ring's puckering. beilstein-journals.org

For 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine, the conformational landscape is shaped by two key substituent groups:

Gem-Diethyl Group (at C3): The presence of two ethyl groups on the same carbon atom (C3) introduces significant steric bulk. This arrangement severely restricts the local flexibility of the ring and will heavily influence the pseudorotational pathway.

3-Methylphenyl Group (at C4): This large aromatic substituent will have a strong preference for a pseudoequatorial orientation to avoid unfavorable steric interactions with the rest of the ring. This preference is a dominant factor in defining the most stable ring pucker.

Table 2: General Influence of Substituents on Pyrrolidine Ring Pucker

| Substituent Position | Typical Effect on Conformation | Rationale |

|---|---|---|

| C4-substituent | Controls the preference for Cγ-endo vs. Cγ-exo puckering. nih.gov | Minimization of steric strain; electronic effects can also play a role. nih.gov |

| C2-substituent | Can influence the basicity of the ring nitrogen in addition to steric effects. nih.gov | Proximity to the nitrogen atom. |

| Gem-disubstitution | Restricts local ring flexibility and influences the pseudorotation circuit. | Increased steric hindrance at a single ring position. |

Impact of Stereoisomerism on Biological Recognition and Potency

The presence of stereocenters in the pyrrolidine ring means that molecules can exist as different stereoisomers. researchgate.net These isomers often exhibit vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral and can distinguish between them. nih.govmdpi.com The specific three-dimensional orientation of substituents is crucial for proper binding to a biological target. researchgate.net

The compound 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine possesses a single stereocenter at the C4 position, where the 3-methylphenyl group is attached. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (4R)-3,3-Diethyl-4-(3-methylphenyl)pyrrolidine and (4S)-3,3-Diethyl-4-(3-methylphenyl)pyrrolidine.

Enantioselective Binding Modes with Biological Macromolecules

Enantiomers have identical physical and chemical properties in an achiral environment but interact differently with other chiral molecules, including biological macromolecules. mdpi.com The precise spatial arrangement of the atoms in one enantiomer may allow for a perfect fit into a chiral binding pocket of a protein, while its mirror image will not fit correctly. researchgate.netnih.gov

This enantioselective recognition is the basis for the differing pharmacological profiles often seen between enantiomers. mdpi.com One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable effects. The differential binding arises from the need for a precise three-point interaction between the molecule and the binding site; only one enantiomer can achieve the optimal orientation for all necessary interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Table 3: Principles of Enantioselective Biological Interactions

| Concept | Description | Example Implication for 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine |

|---|---|---|

| Chiral Recognition | Biological macromolecules (enzymes, receptors) are chiral and can differentiate between enantiomers. nih.gov | A target protein would likely bind preferentially to either the (4R) or (4S) enantiomer. |

| Eutomer/Distomer | The more active enantiomer is the eutomer; the less active one is the distomer. | One enantiomer may exhibit high potency, while the other is significantly weaker. |

| Binding Affinity | Differences in 3D structure lead to different binding energies and affinities for the target. researchgate.net | The (4R) and (4S) enantiomers would be expected to have different Ki or IC50 values against a specific biological target. |

Diastereomeric Effects on Activity Profiles

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. Since 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine has only one stereocenter (C4), it does not have diastereomers.

However, if a second stereocenter were introduced into the molecule, for example by adding a substituent at the C2 position, diastereomers such as (2R,4R) and (2R,4S) would be possible. Unlike enantiomers, diastereomers have different physical properties (e.g., melting points, boiling points, solubilities) and distinct chemical reactivities. nih.gov

In a biological context, the differences between diastereomers are typically more pronounced than those between enantiomers. The relative orientation of the substituents is completely different, leading to unique molecular shapes. This results in distinct activity profiles, as each diastereomer will interact with a biological target in a fundamentally different way. researchgate.net For instance, in the synthesis of certain pyrrolidine derivatives, controlling the diastereoselectivity is crucial for obtaining the desired biological activity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives

Fundamental Principles of SAR in Pyrrolidine (B122466) Scaffold Optimization

The versatility of the pyrrolidine scaffold stems from its three-dimensional structure and the multiple points available for substitution, allowing for fine-tuning of physicochemical and pharmacological properties. Key principles in the SAR of pyrrolidine derivatives include stereochemistry, the nature and position of substituents, and the conformational flexibility of the five-membered ring. The non-planar, puckered nature of the pyrrolidine ring allows substituents to adopt distinct spatial orientations (axial or equatorial), which can significantly impact binding affinity to biological targets.

Optimization of pyrrolidine scaffolds often involves modifying substituents at the C2, C3, C4, and nitrogen positions. These modifications can influence lipophilicity, polarity, and steric bulk, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement. For instance, the introduction of specific functional groups can create new hydrogen bonding, hydrophobic, or ionic interactions with a receptor binding site, leading to enhanced potency and selectivity.

Positional and Substituent Effects on Biological Activity

The biological activity of pyrrolidine derivatives is highly dependent on the specific substitution pattern around the ring. The following subsections detail the influence of substituents at the C3 and C4 positions, as well as on the ring nitrogen, with a focus on the structural features of 3,3-diethyl-4-(3-methylphenyl)pyrrolidine.

Influence of Alkyl Group (Diethyl at C3) Topology and Electronic Character

The presence of a gem-dialkyl group, such as the diethyl moiety at the C3 position of the pyrrolidine ring, can have a profound impact on the molecule's properties. Gem-disubstitution, in general, introduces significant steric bulk, which can serve several purposes in drug design. This steric hindrance can shield adjacent functional groups from metabolic degradation, thereby increasing the compound's metabolic stability and half-life.

Furthermore, the Thorpe-Ingold effect suggests that gem-dialkyl substitution can influence the ring's conformation by decreasing the endocyclic bond angle and favoring certain puckering states. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity. The electronic character of the diethyl groups is primarily hydrophobic and electron-donating through inductive effects, which can enhance interactions with hydrophobic pockets in a receptor.

To illustrate the potential impact of C3 substitution, consider the following hypothetical data table comparing the biological activity of related pyrrolidine analogs.

| Compound ID | C3-Substituent | Relative Potency | Rationale |

| 1 | H, H | 1x | Unsubstituted baseline |

| 2 | CH₃, H | 5x | Introduction of a small alkyl group may favorably interact with a hydrophobic pocket. |

| 3 | CH₃, CH₃ | 15x | Gem-dimethyl substitution can provide conformational rigidity and enhanced hydrophobic interactions. |

| 4 | CH₂CH₃, CH₂CH₃ | 25x | The larger diethyl groups may offer more extensive hydrophobic contacts and further restrict bond rotation, leading to a more favorable binding conformation. |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Impact of Aryl Substitution (3-methylphenyl at C4) and its Electronic/Steric Modifications

The substitution of an aryl group at the C4 position is a common feature in many biologically active pyrrolidine derivatives. The 3-methylphenyl group in the target compound introduces both steric bulk and specific electronic properties. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding site.

The position of the methyl group on the phenyl ring is critical. A meta-substitution, as in the 3-methylphenyl group, will have different steric and electronic effects compared to ortho or para substitutions. The methyl group is electron-donating and increases the lipophilicity of the aryl moiety. Modifications to this group can be used to probe the requirements of the binding pocket. For example, replacing the methyl group with an electron-withdrawing group (e.g., a halogen) or a hydrogen bond donor/acceptor could dramatically alter the biological activity.

The following table illustrates the potential effects of modifying the C4-aryl substituent.

| Compound ID | C4-Aryl Substituent | Relative Potency | Rationale |

| 5 | Phenyl | 10x | The phenyl group provides a baseline for hydrophobic and aromatic interactions. |

| 6 | 4-Methylphenyl | 12x | A para-methyl group may offer a slight increase in potency through enhanced hydrophobic interactions. |

| 7 | 3-Methylphenyl | 20x | The meta-position of the methyl group might be optimal for fitting into a specific hydrophobic sub-pocket. |

| 8 | 3-Chlorophenyl | 15x | An electron-withdrawing chloro group at the meta-position could alter electronic interactions and still fit within the binding site. |

| 9 | 3-Methoxyphenyl | 18x | A methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming a key interaction. |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Role of Nitrogen Substitution on the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring is a key site for modification and significantly influences the compound's properties. As a secondary amine, the nitrogen in an unsubstituted pyrrolidine can act as a hydrogen bond donor and acceptor, and it confers basicity to the molecule. N-substitution can modulate these properties.

Alkylation or arylation of the nitrogen can alter the compound's basicity, lipophilicity, and steric profile. Introducing different functional groups on the nitrogen can lead to new interactions with the target protein. For instance, appending a basic amine can introduce a positive charge at physiological pH, allowing for ionic interactions. Conversely, adding a bulky, non-polar group can enhance hydrophobic interactions. The choice of N-substituent is critical for optimizing potency, selectivity, and pharmacokinetic properties.

The table below provides hypothetical examples of how N-substitution could affect biological activity.

| Compound ID | N-Substituent | Relative Potency | Rationale |

| 10 | H | 1x | Unsubstituted nitrogen serves as a baseline. |

| 11 | CH₃ | 8x | A small alkyl group can increase lipophilicity and may fit into a small hydrophobic pocket. |

| 12 | Benzyl (B1604629) | 15x | A benzyl group can introduce additional aromatic interactions. |

| 13 | (CH₂)₂-N(CH₃)₂ | 25x | A dimethylaminoethyl group introduces a basic center for potential ionic interactions. |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Conformational Flexibility and Rigidity Contributions to SAR

The balance between conformational flexibility and rigidity is a critical aspect of the SAR of pyrrolidine derivatives. A flexible molecule can adopt multiple conformations, which may be necessary to enter and bind to a receptor. However, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity.

As previously mentioned, substitutions on the pyrrolidine ring, such as the 3,3-diethyl group, can introduce conformational rigidity. This pre-organization of the molecule into a bioactive conformation can be advantageous. The puckering of the pyrrolidine ring, which can exist in various "envelope" and "twist" conformations, is influenced by its substituents. By strategically placing substituents, medicinal chemists can favor a specific ring pucker that presents the other functional groups in an optimal orientation for binding to the target. Computational modeling and NMR studies are often employed to understand the conformational preferences of substituted pyrrolidines and to correlate these with biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For pyrrolidine systems, 2D and 3D-QSAR models can be developed to predict the activity of novel analogs and to gain insights into the key structural features required for activity.

In a typical QSAR study, various molecular descriptors are calculated for a set of pyrrolidine derivatives with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed activity.

For 3,3-diethyl-4-(3-methylphenyl)pyrrolidine and its analogs, a QSAR model could help to quantify the contributions of the diethyl group's steric bulk, the electronic and hydrophobic properties of the 3-methylphenyl substituent, and the characteristics of any N-substituent. The resulting model could then be used to guide the design of new derivatives with potentially improved potency and selectivity.

Exploration of Preclinical Pharmacological Activities and Mechanisms Pyrrolidine Scaffold Focus

Enzyme Inhibition Studies

The inherent conformational flexibility and the presence of a basic nitrogen atom allow the pyrrolidine (B122466) scaffold to engage in diverse interactions with enzyme active sites, including hydrogen bonding, ionic interactions, and hydrophobic contacts. These features have made it a cornerstone in the development of inhibitors for a wide range of enzymes.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitory Mechanisms

N-Acylethanolamine acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.gov Inhibition of NAAA elevates endogenous PEA levels, offering a promising therapeutic strategy for managing pain and inflammation. nih.govpatsnap.com

Pyrrolidine amide derivatives have been investigated as NAAA inhibitors. nih.govrsc.org Structure-activity relationship (SAR) studies have revealed that small, lipophilic substituents on the terminal phenyl group of these derivatives are favorable for optimal potency. rsc.org While conformationally flexible linkers can increase inhibitory potency, they may reduce selectivity against fatty acid amide hydrolase (FAAH), another enzyme involved in lipid signaling. nih.govrsc.org Conversely, conformationally restricted linkers have been shown to improve selectivity for NAAA over FAAH. rsc.org

| Compound | Description | Inhibition Mechanism | Selectivity |

| Pyrrolidine Amide Derivatives | Derivatives with aromatic replacements or substituents for the terminal phenyl group. | Reversible and competitive. | Varies with linker flexibility; rigid linkers improve selectivity over FAAH. |

| 4g (E93) | A pyrrolidine amide with a rigid 4-phenylcinnamoyl group. | Reversible and competitive. | High selectivity for NAAA over FAAH. |

Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) Inhibition

Bacterial resistance to aminoglycoside antibiotics is a significant clinical challenge, often mediated by enzymes like aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib). nih.govmdpi.com This enzyme inactivates aminoglycosides through acetylation. mdpi.com The discovery of inhibitors for AAC(6')-Ib could restore the efficacy of these important antibiotics. mdpi.com

A pyrrolidine pentamine scaffold has been identified as a promising starting point for the development of AAC(6')-Ib inhibitors. nih.govmdpi.com Through the use of mixture-based combinatorial libraries and positional scanning strategies, a lead compound was identified, featuring a pyrrolidine pentamine core substituted at four positions (R1, R3, R4, and R5). nih.govnih.gov

Extensive structure-activity relationship (SAR) studies have elucidated the key structural requirements for potent inhibition: nih.gov

R1 and R4 Positions: Aromatic functionalities at these positions are crucial for activity. nih.gov

R2 Position: The stereochemical conformation at this position is critical. nih.gov

R3 Position: The presence of a hydroxyl group and its stereoconformation are necessary for full inhibitory activity. nih.gov

R5 Position: The phenyl group at this position is not essential and can be substituted with aliphatic groups without significant loss of activity. nih.gov

Scaffold Integrity: Any truncations of the pyrrolidine pentamine scaffold result in inactive compounds. nih.gov

Molecular docking studies suggest that these inhibitors preferentially bind to the kanamycin (B1662678) C binding cavity of the enzyme, and their binding affinity shows a correlation with the experimentally observed inhibitory activity. nih.gov

| Compound Scaffold | Key Substituents | Impact on Activity |

| Pyrrolidine Pentamine | Two S-phenyl groups (R1, R4), an S-hydroxymethyl group (R3), and a 3-phenylbutyl group (R5). | Lead compound identified from combinatorial libraries. nih.gov |

| Pyrrolidine Pentamine Derivatives | Modifications at R1, R2, R3, R4, and R5. | Aromatic groups at R1/R4 are essential; stereochemistry at R2/R3 is critical; R5 is tolerant to modification. nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Mechanistic Insights

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). ingentaconnect.comnih.gov Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it an established therapeutic target for type 2 diabetes. ingentaconnect.comnih.gov

The pyrrolidine scaffold, particularly as a proline mimic, is a central feature in many potent DPP-4 inhibitors. ingentaconnect.com The 2-cyanopyrrolidine moiety is a key pharmacophore found in several clinically successful DPP-4 inhibitors, including vildagliptin. nih.govmdpi.com

A novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been designed and synthesized as DPP-4 inhibitors. nih.gov One compound from this series, 17a , demonstrated high inhibitory activity against DPP-4 with an IC50 value of 0.017 μM. nih.gov This compound also exhibited moderate selectivity over related proteases DPP-8 and DPP-9. nih.gov The pyrrolidine ring of these inhibitors is designed to interact with the active site of the DPP-4 enzyme, mimicking the binding of its natural dipeptide substrates. ingentaconnect.com The cyano group typically forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

| Compound Class | Example Compound | DPP-4 IC50 | Selectivity |

| Pyrrolidine-2-carbonitrile derivatives | Vildagliptin | - | High |

| 4-Fluoropyrrolidine-2-carbonitrile derivatives | 17a | 0.017 μM | Moderate vs. DPP-8/DPP-9 nih.gov |

| Pyrrolidine Sulfonamide derivatives | 23d (4-trifluorophenyl substitution) | 11.32 ± 1.59 μM | - |

Glycosidase and Carbohydrate-Metabolizing Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

Inhibitors of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase are effective in managing type 2 diabetes by delaying the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. nih.govmui.ac.ir The pyrrolidine scaffold has been incorporated into various molecular frameworks to create potent inhibitors of these enzymes. nih.gov

A series of chalcones containing a pyrrolidine moiety were synthesized and evaluated for their dual inhibitory activity against α-amylase and α-glucosidase. nih.govacs.org Several of these hybrid compounds showed potent inhibition, with IC50 values in the micromolar range. For instance, Compound 3 from this series exhibited excellent dual inhibitory effects, with an IC50 of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase. nih.govacs.org Many of the synthesized compounds were found to be more active than the standard drug, acarbose, against α-amylase. nih.govacs.org

In another study, N-substituted-acetylpyrrolidine derivatives were synthesized and tested. mui.ac.irnih.govCompound 4a (N-(benzyl)-2-acetylpyrrolidine) showed the highest inhibitory potential against α-glucosidase with an IC50 value of 0.52 ± 0.02 mM. mui.ac.irnih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors for both α-glucosidase and α-amylase. mui.ac.irnih.gov

| Compound Class | Example Compound | Target Enzyme | IC50 Value | Inhibition Type |

| Pyrrolidine-based Chalcones | Compound 3 | α-Amylase | 14.61 ± 0.12 μM nih.govacs.org | - |

| Compound 3 | α-Glucosidase | 25.38 ± 2.09 μM nih.govacs.org | - | |

| Compound 8 | α-Amylase | 18.10 ± 0.34 μM nih.gov | - | |

| Compound 10 | α-Glucosidase | 44.21 ± 2.42 μM nih.gov | - | |

| N-acetylpyrrolidine derivatives | 4a (N-(benzyl)-2-acetylpyrrolidine) | α-Glucosidase | 0.52 ± 0.02 mM mui.ac.irnih.gov | Mixed-type mui.ac.irnih.gov |

| 4b (N-(tosyl)-2-acetylpyrrolidine) | α-Glucosidase | 1.64 ± 0.08 mM mui.ac.irnih.gov | Mixed-type mui.ac.irnih.gov |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. ingentaconnect.com Overexpression of MMPs is implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them attractive therapeutic targets. ingentaconnect.comnih.gov The pyrrolidine ring has proven to be an excellent scaffold for the design of potent MMP inhibitors. nih.govbenthamdirect.com

Pyrrolidine-based MMP inhibitors can be broadly classified into three main categories:

Sulfonamide pyrrolidine derivatives nih.govbenthamdirect.com

Proline-containing peptidomimetics nih.govbenthamdirect.com

Acyl pyrrolidine derivatives nih.govbenthamdirect.com

These synthetic inhibitors often exhibit low nanomolar activity against certain MMP subclasses. nih.govbenthamdirect.com For example, a series of novel pyrrolidine derivatives featuring a hydroxamate zinc-binding group were designed and synthesized. nih.gov The hydroxamates 8a-c were found to be potent MMP-2 inhibitors, with activity equal to or greater than the positive control, LY52. nih.gov These compounds demonstrated high selectivity for MMP-2 over aminopeptidase (B13392206) N (AP-N). nih.gov The design of these inhibitors typically involves incorporating a zinc-binding group, a backbone that interacts with the enzyme's active site, and side chains that occupy the enzyme's specificity pockets. The pyrrolidine scaffold serves as a rigid and stereochemically defined backbone to orient these functional groups for optimal interaction with the target MMP.

| Inhibitor Class | Key Features | Activity Profile |

| Sulfonamide pyrrolidine derivatives | Incorporate a sulfonamide group. | Potent MMP inhibition. nih.govbenthamdirect.com |

| Proline-containing peptidomimetics | Mimic the peptide substrates of MMPs. | Low nanomolar activity for some MMPs. nih.govbenthamdirect.com |

| Acyl pyrrolidine derivatives | Feature an acyl group attached to the pyrrolidine. | Potent and selective inhibition. nih.govbenthamdirect.com |

| Hydroxamate derivatives (e.g., 8a-c) | Contain a hydroxamate group for zinc chelation. | Highly potent and selective for MMP-2. nih.gov |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Modulation

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net Dual inhibition of both COX and 5-LOX pathways is considered a rational approach for developing safer and more effective anti-inflammatory agents, as it may circumvent the side effects associated with selective COX inhibitors. researchgate.netnih.gov

The pyrrolidine-2,5-dione scaffold has been utilized as a template for creating dual COX/5-LOX inhibitors. nih.gov Structural modifications of starting pyrrolidine-2,5-dione aldehyde derivatives led to the development of two families of compounds that displayed preferential COX-2 affinity, with activities in the submicromolar to nanomolar ranges. nih.gov

One of the most active compounds, Compound 78 , which features an N-(benzyl(4-methoxyphenyl)amino) moiety, emerged as a highly potent inhibitor with a COX-2 IC50 value of 0.051 ± 0.001 μM. nih.gov This disubstitution pattern mimics the diaryl pharmacophore characteristic of traditional selective COX-2 inhibitors. nih.gov In addition to their in vitro enzyme inhibitory activity, these potent dual COX-2/5-LOX inhibitors also demonstrated significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov

| Compound Scaffold | Example Compound | Target(s) | IC50 Value (COX-2) |

| Pyrrolidine-2,5-dione | Compound 78 | COX-2 / 5-LOX | 0.051 ± 0.001 μM nih.gov |

Neuraminidase Inhibition

The pyrrolidine scaffold has been integral to the design of potent inhibitors of influenza neuraminidase (NA), a critical enzyme for the release and spread of influenza virions. nih.govmagtechjournal.com Structure-based drug design has led to the development of pyrrolidine derivatives that mimic the natural substrate, sialic acid, and interact with key residues in the enzyme's active site. acs.org

Research has identified several C4, C5 disubstituted proline derivatives as effective influenza neuraminidase inhibitors. researchgate.net Docking studies have revealed that key interactions within the NA active site involve residues such as Trp178, Arg371, and Tyr406, with hydrogen bonding and electrostatic forces playing a crucial role in the binding affinity of these pyrrolidine derivatives. researchgate.net A notable example, A-192558, demonstrated potent inhibition of influenza NA. X-ray crystallography showed its carboxylic acid group interacting with a positively charged pocket (Arg118, Arg292, Arg371) and a trifluoroacetamido group interacting with a hydrophobic pocket (Ile222, Trp178). acs.org

A series of synthesized pyrrolidine derivatives demonstrated significant inhibitory activity against influenza A (H3N2) neuraminidase. nih.gov Five compounds within this series exhibited potent activity with IC₅₀ values ranging from 1.56 to 2.71 μM, comparable to the known inhibitor Oseltamivir (IC₅₀=1.06 μM). nih.gov Another compound, A-315675, was found to be a highly effective inhibitor of both influenza A and B strain neuraminidases, with inhibitor constant (Ki) values between 0.024 and 0.31 nM. researchgate.net

| Compound | Target | Inhibitory Activity (IC₅₀/Ki) | Reference |

|---|---|---|---|

| 6e, 9c, 9e, 9f, 10e | Influenza A (H3N2) NA | IC₅₀ = 1.56 - 2.71 μM | nih.gov |

| A-192558 (20e) | Influenza A NA | IC₅₀ = 0.2 μM | acs.org |

| A-192558 (20e) | Influenza B NA | IC₅₀ = 8 μM | acs.org |

| A-315675 | Influenza A/B NA | Ki = 0.024 - 0.31 nM | researchgate.net |

Cholinesterase and Carbonic Anhydrase Inhibition

The pyrrolidine scaffold is a key feature in the development of inhibitors for both cholinesterases and carbonic anhydrases, enzymes implicated in neurodegenerative diseases and other pathological conditions. nih.gov

Cholinesterase Inhibition Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. researchgate.net

A series of novel dispiro pyrrolidines showed better inhibitory activity against BChE than AChE. researchgate.net Compound 7b from this series was identified as a potent mixed-mode BChE inhibitor with an IC₅₀ of 12.78 ± 1.52 μM. researchgate.net In another study, pyrrolidine-based benzenesulfonamide (B165840) derivatives were investigated, with compounds 19a and 19b emerging as promising AChE inhibitors with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, which were comparable to the standard drug tacrine. nih.gov Another study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] identified compounds 8e and 8g as effective inhibitors of both AChE and BChE, showing more selectivity towards AChE, similar to the clinically used drug Donepezil. nih.govrsc.org

Carbonic Anhydrase Inhibition The pyrrolidine framework has also been incorporated into benzenesulfonamides, a classic class of carbonic anhydrase (CA) inhibitors. tandfonline.com These inhibitors target various human carbonic anhydrase (hCA) isoforms, including cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.gov A series of fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties demonstrated a novel mechanism of action and high selectivity for hCA II. nih.gov

In a study of multi-functionalized pyrrolidine-containing benzenesulfonamides, compound 3b was found to be the most potent CA inhibitor, with Ki values of 17.61 ± 3.58 nM for hCA I and 5.14 ± 0.61 nM for hCA II. tandfonline.com Other research highlighted pyrrole (B145914) and pyrrolopyrimidine derivatives bearing a benzenesulfonamide moiety as potent inhibitors of tumor-associated isoforms hCA IX and XII, with activity in the nanomolar and subnanomolar range. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Ki) | Reference |

|---|---|---|---|

| 7b | BChE | IC₅₀ = 12.78 ± 1.52 μM | researchgate.net |

| 19a | AChE | Ki = 22.34 ± 4.53 nM | nih.gov |

| 19b | AChE | Ki = 27.21 ± 3.96 nM | nih.gov |

| 3b | hCA I | Ki = 17.61 ± 3.58 nM | tandfonline.com |

| 3b | hCA II | Ki = 5.14 ± 0.61 nM | tandfonline.com |

Receptor and Ion Channel Modulation

CXCR4 Chemokine Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a significant role in cancer metastasis, HIV infection, and inflammatory diseases. ebi.ac.uknih.gov The pyrrolidine scaffold has been successfully utilized to develop potent CXCR4 antagonists. frontiersin.org